molecular formula C19H30O3 B14316071 3,7,11-trimethyldodeca-1,6,10-trien-3-yl 3-oxobutanoate CAS No. 112162-99-9

3,7,11-trimethyldodeca-1,6,10-trien-3-yl 3-oxobutanoate

Cat. No.: B14316071
CAS No.: 112162-99-9
M. Wt: 306.4 g/mol
InChI Key: VNWANNYMPJUZAJ-UHFFFAOYSA-N
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Description

3,7,11-trimethyldodeca-1,6,10-trien-3-yl 3-oxobutanoate is an organic compound belonging to the class of sesquiterpenoids These compounds are characterized by their structure, which includes three isoprene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-trimethyldodeca-1,6,10-trien-3-yl 3-oxobutanoate typically involves the esterification of 3,7,11-trimethyldodeca-1,6,10-trien-3-ol with 3-oxobutanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,7,11-trimethyldodeca-1,6,10-trien-3-yl 3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,7,11-trimethyldodeca-1,6,10-trien-3-yl 3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3,7,11-trimethyldodeca-1,6,10-trien-3-yl 3-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nerolidol: A similar sesquiterpenoid with comparable chemical properties.

    Farnesol: Another related compound with similar structural features.

Properties

CAS No.

112162-99-9

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

3,7,11-trimethyldodeca-1,6,10-trien-3-yl 3-oxobutanoate

InChI

InChI=1S/C19H30O3/c1-7-19(6,22-18(21)14-17(5)20)13-9-12-16(4)11-8-10-15(2)3/h7,10,12H,1,8-9,11,13-14H2,2-6H3

InChI Key

VNWANNYMPJUZAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)OC(=O)CC(=O)C)C)C

Origin of Product

United States

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